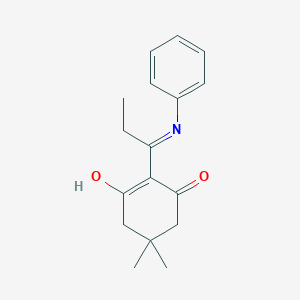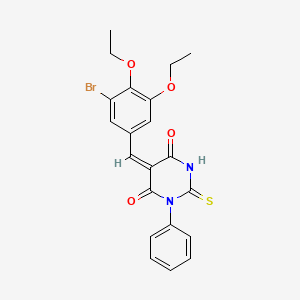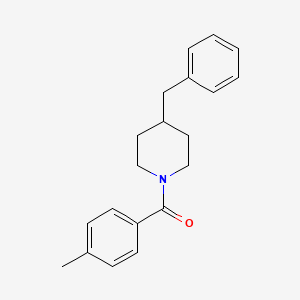![molecular formula C15H20N2O2S B6069475 N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine](/img/structure/B6069475.png)
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and survival. In
Mécanisme D'action
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TEC). These enzymes play important roles in the signaling pathways that promote cancer cell growth and survival. By blocking their activity, N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to modulate the immune system by reducing the activity of regulatory T cells and enhancing the function of effector T cells. These effects contribute to the anti-tumor activity of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine is its potency and selectivity for its target enzymes, which makes it a valuable tool for studying the role of these enzymes in cancer biology. However, its high potency can also make it challenging to use in certain experiments, as it may require high concentrations or extended exposure times. Additionally, the cost of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine may be prohibitive for some labs, as it is a proprietary compound that must be purchased from the manufacturer.
Orientations Futures
There are several potential future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine. One area of interest is the development of combination therapies that include N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine and other targeted agents or immunotherapies. Another area of focus is the identification of biomarkers that can predict response to N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine, which could help guide patient selection and treatment decisions. Additionally, further preclinical studies are needed to explore the potential use of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine in other types of cancer, as well as to better understand its mechanism of action and potential side effects.
Conclusion
In conclusion, N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine is a promising small molecule inhibitor with potent anti-tumor activity and favorable pharmacokinetic and pharmacodynamic properties. Its mechanism of action involves inhibition of several protein kinases involved in cancer cell growth and survival, and it has been extensively studied in preclinical models of various types of cancer. While there are some limitations to its use in lab experiments, N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine represents a valuable tool for studying cancer biology and developing new therapies for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine involves several steps, including the reaction of 4-(4-morpholinyl)benzaldehyde with thiophene-3-carboxylic acid, followed by reduction and cyclization to form the final product. The process has been optimized to achieve high purity and yield, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-[4-(4-morpholinylcarbonyl)phenyl]tetrahydro-3-thiophenamine has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs. It has also shown favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development.
Propriétés
IUPAC Name |
morpholin-4-yl-[4-(thiolan-3-ylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(17-6-8-19-9-7-17)12-1-3-13(4-2-12)16-14-5-10-20-11-14/h1-4,14,16H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDINLONUQZKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorobenzoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6069398.png)
![7,8,9,10-tetrahydro-3H-azepino[2,1-f]purine-4(6H)-thione](/img/structure/B6069404.png)
![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6069411.png)


![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)propanamide](/img/structure/B6069428.png)
![2-[benzyl(3-phenylbutyl)amino]ethanol](/img/structure/B6069445.png)

![2-oxo-1-phenyl-N-[3-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6069458.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6069461.png)
![3-methoxy-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6069466.png)
![2-bromo-4-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-6-ethoxyphenol](/img/structure/B6069474.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069499.png)